molecular formula C10H9NO3 B8802711 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid

6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B8802711
M. Wt: 191.18 g/mol
InChI Key: JKXFXYLSGNVODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

6-hydroxy-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-11-8-5-7(12)3-2-6(8)4-9(11)10(13)14/h2-5,12H,1H3,(H,13,14)

InChI Key

JKXFXYLSGNVODW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask under nitrogen was added 576 mg (2.63 mM) of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid methyl ester and 30 ml dichloromethane. The mixture was cooled to −60° C. in dry ice acetone bath and 16 ml 1M boron tribromide in dichloromethane (16 mM) was added. After stirring 45 minutes at −60° C. the mixture was allowed to warm to room temperature and stirred for 5 hours. The mixture was poured into 200 ml saturated sodium bicarbonate solution and stirred for 30 minutes. Hydrochloric acid was added till acidic, ethyl acetate was added and the mixture filtered through a celite plug to remove insoluble solids. The ethyl acetate layer was separated and the aqueous was extracted two more time with ethyl acetate. The combined ethyl acetate layers were dried over magnesium sulfate, filtered and stripped to give 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid (M/S, ES-, 190.2 M-H)
Quantity
576 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
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16 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
dry ice acetone
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0 (± 1) mol
Type
solvent
Reaction Step Five

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